molecular formula C13H11N3O B2936522 N-(3-Pyrimidin-5-ylphenyl)prop-2-enamide CAS No. 2361657-31-8

N-(3-Pyrimidin-5-ylphenyl)prop-2-enamide

Cat. No.: B2936522
CAS No.: 2361657-31-8
M. Wt: 225.251
InChI Key: FFEHAKKNFSCDQH-UHFFFAOYSA-N
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Description

N-(3-Pyrimidin-5-ylphenyl)prop-2-enamide is an acrylamide derivative featuring a phenyl ring substituted at the meta-position with a pyrimidin-5-yl group (Fig. 1). The prop-2-enamide (acrylamide) moiety is a critical structural element, enabling covalent interactions with biological targets, particularly kinases. The pyrimidine ring may enhance binding affinity to kinase ATP pockets, while the acrylamide group facilitates irreversible inhibition through cysteine residue adduct formation .

Fig. 1. Proposed structure of this compound.

Properties

IUPAC Name

N-(3-pyrimidin-5-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-13(17)16-12-5-3-4-10(6-12)11-7-14-9-15-8-11/h2-9H,1H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEHAKKNFSCDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=CN=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyrimidin-5-ylphenyl)prop-2-enamide typically involves the reaction of 3-pyrimidin-5-ylphenylamine with acryloyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyrimidin-5-ylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(3-Pyrimidin-5-ylphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Pyrimidin-5-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs in Oncology

Osimertinib (Tagrisso®)
  • Structure: N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate .
  • Key Features: Methoxy and dimethylaminoethyl groups enhance solubility and target specificity. Indole-substituted pyrimidine improves EGFR mutant selectivity (e.g., T790M).
  • Activity: IC₅₀ values in the nanomolar range against EGFR mutants; approved for NSCLC .
Andamertinib
  • Structure: N-(4-methoxy-2-[4-(3-methoxyazetidin-1-yl)piperidin-1-yl]-5-{[6-(1-methyl-1H-indazol-5-yl)pyrimidin-4-yl]amino}phenyl)prop-2-enamide .
  • Key Features :
    • Azetidine and piperidine substituents optimize pharmacokinetics and blood-brain barrier penetration.
    • Indazole-pyrimidine moiety enhances potency against resistant EGFR variants.
  • Activity : Preclinical data show strong inhibition of EGFR L858R/T790M mutations .
Comparison with N-(3-Pyrimidin-5-ylphenyl)prop-2-enamide
Feature This compound Osimertinib Andamertinib
Core Structure Pyrimidin-5-ylphenyl + acrylamide Pyrimidin-2-yl + indole Pyrimidin-4-yl + indazole
Substituents Minimal functional groups Methoxy, dimethylaminoethyl Methoxyazetidinyl, piperidine
Target Specificity Likely broad-spectrum kinase inhibition EGFR T790M/L858R mutants EGFR-resistant mutants
Clinical Status Not reported Approved (NSCLC) Preclinical

Key Insights :

  • The position of the pyrimidine substituent (2-yl in osimertinib vs. 5-yl in the target compound) may alter kinase selectivity.
  • Bulky substituents (e.g., indole, azetidine) in analogs improve mutant EGFR affinity but reduce synthetic simplicity compared to the target compound .

Anti-Inflammatory Acrylamide Derivatives

highlights acrylamide derivatives with anti-inflammatory activity, such as 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4, IC₅₀ < 17.21 µM). These compounds lack pyrimidine but feature phenolic and methoxy groups, suggesting that:

  • The acrylamide group alone can confer bioactivity but requires aromatic substituents for target engagement.
  • Anti-inflammatory vs. anticancer activity depends on substituent electronics: electron-donating groups (e.g., -OH, -OCH₃) favor anti-inflammatory effects, while heteroaromatic rings (e.g., pyrimidine) enhance kinase inhibition .

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